

Basic Pharmacology and Mechanism of Action

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Compound Focus: Tinoridine

CAS No.: 24237-54-5

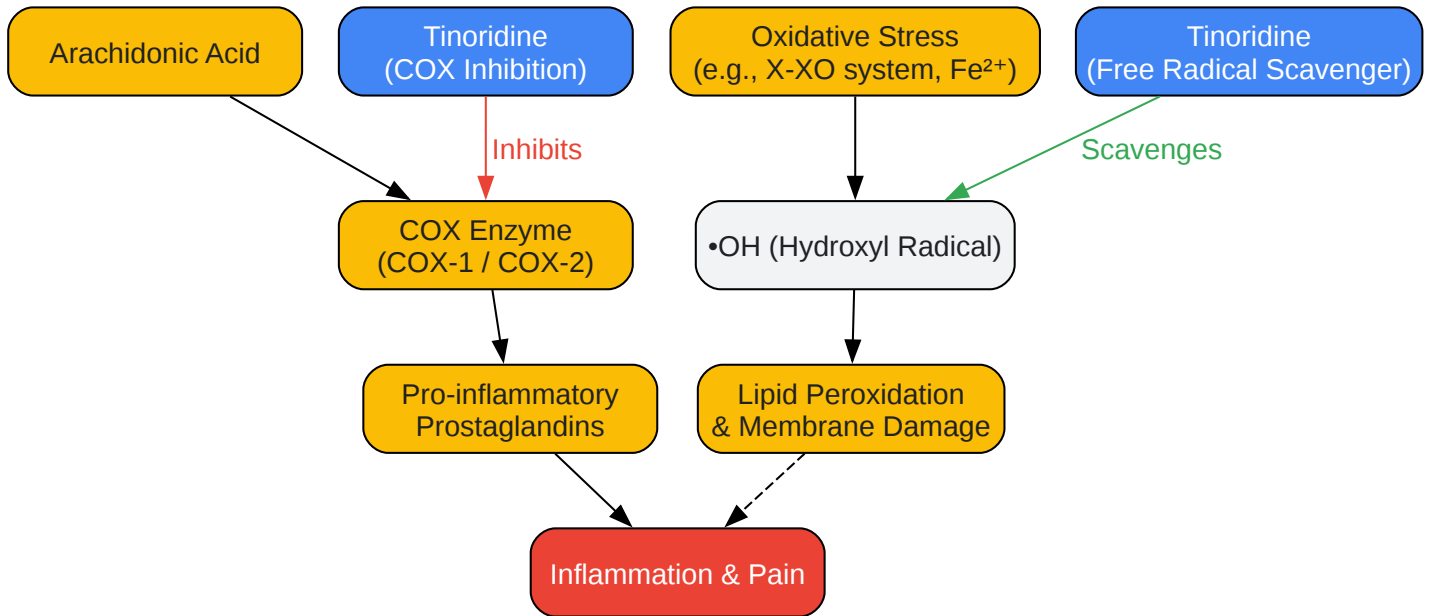
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Tinoridine is classified as a small molecule belonging to the class of **thienopyridines** [1]. Its primary documented mechanisms of action are:

- **Cyclooxygenase (COX) Inhibition:** Like classical NSAIDs, **tinoridine** inhibits COX enzymes (both COX-1 and COX-2), reducing the synthesis of prostaglandins that mediate inflammation and pain [2] [3].
- **Antioxidant Activity:** **Tinoridine** exhibits potent antiperoxidative and free radical scavenging abilities. It has been shown to reduce stable free radicals and inhibit lipid peroxidation in rat liver microsomes, a process that involves scavenging hydroxyl radicals generated by systems like xanthine-xanthine oxidase or the Fenton reaction ($\text{H}_2\text{O}_2\text{-Fe}^{2+}$) [4].

The following diagram illustrates the primary signaling pathways involved in its anti-inflammatory and antioxidant actions:



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Diagram of **Tinoridine**'s dual mechanisms: COX inhibition for anti-inflammation and free radical scavenging for antioxidant effects.

Experimental Data and Protocols

The table below summarizes key quantitative findings and experimental conditions from preclinical studies:

Study Type	Model System	Treatment / Concentration	Key Findings / Outcomes	Citation
In Vitro	Rat liver & kidney lysosomes	10-100 μ M	Exerted effect on lysosomal stability.	[3]
In Vitro	Rat liver lysosomes	1, 10, 100 μ M; 30 min incubation	Inhibited spontaneous release of acid phosphatase.	[3]

Study Type	Model System	Treatment / Concentration	Key Findings / Outcomes	Citation
In Vitro	Rat liver microsomes	Not specified (molar ratio analysis)	Scavenged DPPH free radical in a ~1:2 molar ratio; inhibited lipid peroxidation induced by X-XO/ADF/Fe ²⁺ system.	[4]
In Vivo	Male Wistar rats (CCl4-induced hepatotoxicity)	100 mg/kg; single oral dose	Inhibited serum glutamic-oxaloacetic transaminase & glutamic-pyruvic transaminase increases; rescued liver microsomal cytochrome P-450 & glucose-6-phosphatase activities.	[3] [4]
In Vivo	Rat liver & kidney lysosomes	100 mg/kg; single intraperitoneal dose	Protected lysosomal stability <i>in vivo</i> .	[3]

Clinical Status and Formulations

- **Status:** **Tinoridine** is classified as an **investigational** drug [1]. One clinical trial (NCT01224756) was identified to evaluate its efficacy in treating pain and inflammation in adults, but its current status is unclear [1].
- **Formulations:** Research-grade **tinoridine** hydrochloride is available, typically in capsule form with a strength of 50 mg for oral administration [1] [5] [4].

Research Context and Future Directions

Recent scientific literature extensively discusses a novel form of regulated cell death called **ferroptosis**, which is characterized by iron-dependent lipid peroxidation [6] [7] [8]. While the search results do not directly link **tinoridine** to ferroptosis, its known function as a potent **antiperoxidative agent and lipid peroxidation inhibitor** [3] [4] suggests a potential area for future research. Investigating whether **tinoridine**'s antioxidant mechanism can modulate ferroptosis pathways could be a promising direction for developing new therapeutic agents.

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